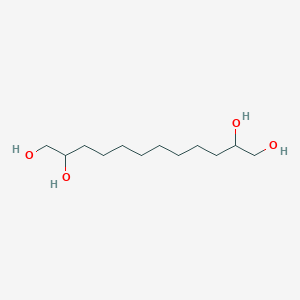
Dodecane-1,2,11,12-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecane-1,2,11,12-tetrol, also known as 1,2,11,12-dodecanetetrol, is an organic compound with the molecular formula C12H26O4. It is a tetrol, meaning it contains four hydroxyl (OH) groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecane-1,2,11,12-tetrol can be synthesized through several methods. One common approach involves the reduction of dodecanedioic acid. This process typically requires a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired tetrol .
Industrial Production Methods: Industrial production of this compound often involves biotransformation processes. For example, the yeast Candida tropicalis can be used to convert petrochemical-based n-dodecanes to the corresponding dicarboxylic acids, which can then be further reduced to produce the tetrol .
Chemical Reactions Analysis
Types of Reactions: Dodecane-1,2,11,12-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form dodecanedioic acid.
Reduction: The compound can be reduced to form dodecane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products:
Oxidation: Dodecanedioic acid.
Reduction: Dodecane.
Substitution: Halogenated dodecanes or alkylated derivatives.
Scientific Research Applications
Dodecane-1,2,11,12-tetrol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and polymers.
Biology: The compound is studied for its potential role in biological systems and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of advanced coatings, lubricants, detergents, surfactants, adhesives, and initiators
Mechanism of Action
The mechanism of action of dodecane-1,2,11,12-tetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. This property makes it useful in applications such as drug delivery, where it can enhance the solubility and stability of therapeutic agents .
Comparison with Similar Compounds
Dodecane: A hydrocarbon with the formula C12H26, used as a solvent and in jet fuel surrogates.
1,12-Dodecanediol: A diol with the formula C12H26O2, used in the synthesis of polyesters and other polymers.
Dodecanedioic Acid: A dicarboxylic acid with the formula C12H22O4, used in the production of nylon and other polyamides.
Uniqueness: Dodecane-1,2,11,12-tetrol is unique due to its four hydroxyl groups, which provide multiple sites for chemical modification and interaction. This makes it more versatile compared to similar compounds like dodecane and 1,12-dodecanediol, which have fewer functional groups and thus fewer reactive sites .
Properties
CAS No. |
61767-62-2 |
|---|---|
Molecular Formula |
C12H26O4 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
dodecane-1,2,11,12-tetrol |
InChI |
InChI=1S/C12H26O4/c13-9-11(15)7-5-3-1-2-4-6-8-12(16)10-14/h11-16H,1-10H2 |
InChI Key |
RSAAVARFAITAFK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(CO)O)CCCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















